2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
2-Methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a structurally complex heterocyclic compound belonging to the dithioloquinoline family. Its core structure consists of a fused bicyclic system incorporating sulfur atoms (dithiolo ring) and a quinoline moiety, substituted with four methyl groups at positions 4,4,6,6. The aniline substituent at the 1-position features a 2-methoxy group, distinguishing it from analogs with other substituents (e.g., methyl or chloro groups). This compound is hypothesized to exhibit unique electronic and steric properties due to the electron-donating methoxy group, which may influence its solubility, stability, and reactivity compared to related derivatives .
Properties
Molecular Formula |
C21H22N2OS2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2OS2/c1-12-10-13(2)18-14(11-12)17-19(21(3,4)23-18)25-26-20(17)22-15-8-6-7-9-16(15)24-5/h6-11,23H,1-5H3 |
InChI Key |
GOPJDSYHXOHMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the quinoline core, followed by the introduction of the dithiolo ring and the methoxy and aniline groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the dithiolo ring.
Substitution: The methoxy and aniline groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity :
- The target compound’s 2-methoxy group is expected to slightly increase pKa compared to Analog 2’s electron-withdrawing 3-chloro group, which lowers pKa to 2.07 .
- Analog 1 lacks reported pKa data, but its 3,5-dimethyl substituents likely result in a higher pKa than Analog 2 due to reduced electron withdrawal.
Steric and Solubility Considerations: The 2-methoxy group in the target compound may improve solubility in polar solvents compared to the hydrophobic 3,5-dimethyl groups in Analog 1 .
Core Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
